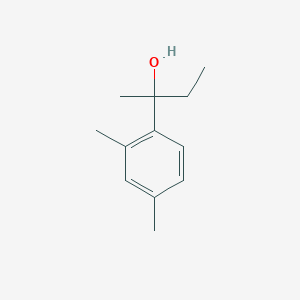

2-(2,4-Dimethylphenyl)-2-butanol

Description

2-(2,4-Dimethylphenyl)-2-butanol is a tertiary alcohol with a molecular formula of C₁₂H₁₈O (inferred from structural analogs). It features a butanol backbone substituted at the second carbon with a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-12(4,13)11-7-6-9(2)8-10(11)3/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMGIFKXHRFOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-butanol typically involves the reaction of 2,4-dimethylbenzyl chloride with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

Oxidation: 2-(2,4-Dimethylphenyl)-2-butanone.

Reduction: 2-(2,4-Dimethylphenyl)butane.

Substitution: 2-(2,4-Dimethylphenyl)-2-chlorobutane or 2-(2,4-Dimethylphenyl)-2-bromobutane.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 2-(2,4-Dimethylphenyl)-2-butanol and analogous compounds:

Physicochemical Properties

- Lipophilicity: The 2,4-dimethylphenyl substituent in this compound increases logP (octanol-water partition coefficient) compared to 4-Phenyl-2-butanol (logP ~1.5–2.0 inferred from ). This enhances compatibility with lipid-rich environments .

- Solubility: Expected to exhibit lower water solubility than 4-Phenyl-2-butanol (which has a density of 0.970 g/mL) due to increased hydrophobicity .

Reactivity and Functional Group Influence

- Hydroxyl Group Reactivity: The tertiary alcohol structure in this compound reduces acidity (pKa ~18–20) compared to primary/secondary alcohols, limiting its participation in acid-catalyzed reactions .

Research Findings and Gaps

- Synthetic Routes: Current methods for analogs (e.g., Friedel-Crafts alkylation for 2-Methyl-4-phenyl-2-butanol) could be adapted for this compound, though regioselectivity challenges may arise due to the dimethylphenyl group .

- Biological Activity: No data exists on antimicrobial or enzyme inhibition properties. Comparative studies with 4-Phenyl-2-butanol () are needed to assess efficacy in pesticidal or medicinal contexts .

Biological Activity

2-(2,4-Dimethylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 194.28 g/mol

- Structure : The compound features a butanol moiety with a dimethyl-substituted phenyl group, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of a suitable phenolic precursor. The reaction conditions often include:

- Reagents : 2,4-dimethylphenol and appropriate alkyl halides.

- Conditions : Base-catalyzed reactions under controlled temperatures to optimize yield.

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

A notable study evaluated the compound's effect on various cancer cell lines, including:

- MIA PaCa-2 (Pancreatic Cancer)

- MDA-MB-231 (Breast Cancer)

- PC-3 (Prostate Cancer)

The results demonstrated that this compound significantly inhibited cell proliferation in these lines. The structure-activity relationship (SAR) analysis indicated that modifications to the phenolic ring could enhance anticancer activity.

Case Studies

- In Vitro Evaluation : A recent study tested the compound against multiple cancer cell lines using the CellTiter-Glo assay. The results are summarized in Table 1 below.

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound | MIA PaCa-2 | 48% |

| This compound | MDA-MB-231 | 44% |

| This compound | PC-3 | 33% |

Table 1: Anticancer activity of this compound on various cancer cell lines.

The proposed mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes involved in inflammation and cancer progression. The binding affinity and subsequent modulation of these targets lead to reduced cellular proliferation and inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.